molecular formula C14H16Cl2N2O2 B3032962 2-Chloro-3-{[2-(dimethylamino)ethyl]amino}-1,4-dihydronaphthalene-1,4-dione hydrochloride CAS No. 64897-02-5

2-Chloro-3-{[2-(dimethylamino)ethyl]amino}-1,4-dihydronaphthalene-1,4-dione hydrochloride

Cat. No.: B3032962
CAS No.: 64897-02-5
M. Wt: 315.2 g/mol
InChI Key: OQOIIOKAMWYXEB-UHFFFAOYSA-N
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Description

2-Chloro-3-{[2-(dimethylamino)ethyl]amino}-1,4-dihydronaphthalene-1,4-dione hydrochloride (CAS 64897-02-5) is a naphthoquinone derivative characterized by a 1,4-dihydronaphthalene-1,4-dione core substituted with a chlorine atom at position 2 and a dimethylaminoethylamino group at position 2. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological and biochemical studies. This compound is synthesized via nucleophilic substitution reactions, often involving intermediates like 2-chloro-3-aminonaphthoquinones and alkylating agents . Its molecular formula is C₁₄H₁₆Cl₂N₂O₂, with a molar mass of 339.21 g/mol.

Properties

IUPAC Name

2-chloro-3-[2-(dimethylamino)ethylamino]naphthalene-1,4-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2.ClH/c1-17(2)8-7-16-12-11(15)13(18)9-5-3-4-6-10(9)14(12)19;/h3-6,16H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOIIOKAMWYXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10495802
Record name 2-Chloro-3-{[2-(dimethylamino)ethyl]amino}naphthalene-1,4-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64897-02-5
Record name NSC300572
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300572
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-3-{[2-(dimethylamino)ethyl]amino}naphthalene-1,4-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Chloro-3-{[2-(dimethylamino)ethyl]amino}-1,4-dihydronaphthalene-1,4-dione hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a naphthalene core with various functional groups that contribute to its biological activity. The presence of a dimethylamino group enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,4-dihydronaphthalene-1,4-dione exhibit significant antimicrobial properties. For instance, compounds synthesized from similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

CompoundTested StrainsActivity
2-Chloro-3-{[2-(dimethylamino)ethyl]amino}-1,4-dihydronaphthalene-1,4-dioneS. aureus, E. coliModerate to high inhibition
Naphthoquinone derivativesMRSA, S. epidermidisHigh inhibition

These findings suggest that the compound may possess a broad-spectrum antimicrobial profile.

Cytotoxicity

Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. Preliminary data indicate that 2-Chloro-3-{[2-(dimethylamino)ethyl]amino}-1,4-dihydronaphthalene-1,4-dione hydrochloride exhibits selective cytotoxicity against cancer cell lines while sparing normal cells.

Cell LineIC50 (µM)Selectivity Index
HeLa (cervical cancer)155
MCF-7 (breast cancer)206
Normal fibroblasts>100N/A

The selectivity index indicates a favorable therapeutic window for potential anticancer applications.

The proposed mechanism of action for this compound involves the generation of reactive oxygen species (ROS), leading to oxidative stress in microbial and cancer cells. This mechanism is similar to other naphthoquinone derivatives known for their bioactivity.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of various naphthoquinone derivatives against resistant bacterial strains. The results indicated that modifications at the amino group significantly enhanced activity against MRSA.
  • Cytotoxic Effects : In vitro studies on breast cancer cell lines showed that treatment with 2-Chloro-3-{[2-(dimethylamino)ethyl]amino}-1,4-dihydronaphthalene-1,4-dione led to apoptosis via ROS-mediated pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Naphthoquinone derivatives with structural modifications at positions 2 and 3 exhibit diverse physicochemical and biological properties. Below is a detailed comparison:

Structural and Physicochemical Properties

Compound Name (CAS) Substituents Molecular Formula Molar Mass (g/mol) Solubility Profile
Target compound (64897-02-5) 2-Cl, 3-[2-(dimethylamino)ethyl]amino C₁₄H₁₆Cl₂N₂O₂ 339.21 High water solubility (due to HCl salt)
2-Chloro-3-(phenylamino)-1,4-dihydronaphthalene-1,4-dione (1090-16-0) 2-Cl, 3-phenylamino C₁₆H₁₀ClNO₂ 283.71 Low water solubility; soluble in organic solvents
2-Chloro-3-{[3-(diethylamino)propyl]amino}-1,4-dihydronaphthalene-1,4-dione (331462-38-5) 2-Cl, 3-[3-(diethylamino)propyl]amino C₁₇H₂₂ClN₃O₂·HCl 386.34 Moderate solubility (HCl salt); increased lipophilicity due to longer alkyl chain
2-Chloro-3-[(2-hydroxyethyl)amino]-1,4-naphthoquinone (69844-34-4) 2-Cl, 3-(2-hydroxyethyl)amino C₁₂H₁₁ClN₂O₃ 282.68 High polarity due to hydroxyl group; soluble in DMSO and ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-{[2-(dimethylamino)ethyl]amino}-1,4-dihydronaphthalene-1,4-dione hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-{[2-(dimethylamino)ethyl]amino}-1,4-dihydronaphthalene-1,4-dione hydrochloride

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